Product packaging for 4-(1-methylcyclopropyl)phenol(Cat. No.:CAS No. 695178-86-0)

4-(1-methylcyclopropyl)phenol

Cat. No.: B6146405
CAS No.: 695178-86-0
M. Wt: 148.2
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Description

4-(1-methylcyclopropyl)phenol is an organic compound with the molecular formula C10H12O and is characterized by a phenol group attached to a 1-methylcyclopropyl substituent . As a phenolic compound, it belongs to a large and diverse class of chemicals, many of which are produced by plants as secondary metabolites and exhibit a range of biological activities . Phenolic compounds are widely studied in research for their properties, including acting as antioxidants, antimicrobial agents, and their ability to interact with proteins, which can influence both sensory and functional properties in various systems . The specific methylcyclopropyl moiety may confer unique steric and electronic properties that influence its reactivity and potential interactions. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the available safety data sheets and conduct their own hazard assessments prior to use. Please note that the specific applications, mechanism of action, and comprehensive research value of this compound are not well-documented in the publicly available scientific literature, highlighting an opportunity for further investigation.

Properties

CAS No.

695178-86-0

Molecular Formula

C10H12O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 1 Methylcyclopropyl Phenol and Analogues

Retrosynthetic Analysis and Key Disconnections for the 4-(1-methylcyclopropyl)phenol Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. nih.govyoutube.com For this compound, two primary retrosynthetic disconnections can be envisioned, focusing on the formation of the C-C bond between the aromatic ring and the cyclopropyl (B3062369) group, or the construction of the cyclopropyl ring itself.

Disconnection 1: C(aryl)-C(cyclopropyl) bond formation

This strategy involves disconnecting the bond between the phenolic ring and the cyclopropyl group. This leads to a phenolic synthon and a 1-methylcyclopropyl synthon. The phenolic synthon could be a phenoxide or a protected phenol (B47542) derivative, while the cyclopropyl synthon would be an electrophilic species like 1-bromo-1-methylcyclopropane (B1340669) or a related organometallic reagent. The forward synthesis would then involve a cross-coupling reaction.

Disconnection 2: Cyclopropane (B1198618) ring formation

Alternatively, the three-membered ring can be disconnected, suggesting a precursor containing a double bond attached to the phenolic moiety. A key intermediate in this approach would be 4-(1-methylvinyl)phenol. The forward synthesis would then involve a cyclopropanation reaction of the double bond. This approach is particularly attractive as it allows for the late-stage introduction of the cyclopropyl group.

A two-step sequence involving the O-1-methylvinylation of phenols followed by cyclopropanation of the resulting 1-methylvinyl aryl ethers has been reported as a viable route to 1-methylcyclopropyl aryl ethers. researchgate.netresearchgate.net This strategy highlights the feasibility of the second disconnection approach.

Classical Synthetic Routes to Phenol-Substituted Cyclopropanes

Classical synthetic methods have long been employed for the synthesis of cyclopropane-containing molecules. These approaches can be broadly categorized into those that involve the functionalization of a pre-existing phenol and those that focus on the construction of the cyclopropyl ring on a phenol-derived substrate.

Approaches Involving Phenol Functionalization

The functionalization of phenols to introduce a precursor for cyclopropanation is a key step in many synthetic strategies. The hydroxyl group of phenol is an activating ortho-, para-director for electrophilic aromatic substitution, but its nucleophilicity can also lead to O-functionalization. rsc.orgnih.gov

One classical approach involves the Friedel-Crafts acylation or alkylation of phenol to introduce a suitable functional group at the para-position. However, controlling regioselectivity and avoiding polysubstitution can be challenging. youtube.com A more controlled method involves the formation of an aryl ether, followed by functionalization. For instance, Williamson ether synthesis can be used to introduce an alkyl chain containing a double bond, which can then be cyclopropanated. organic-chemistry.org

More direct methods for the C-alkenylation of phenols have also been developed. For example, the reaction of phenols with alkynes can lead to the formation of vinylphenols, which are excellent precursors for cyclopropanation. researchgate.net

Strategies for the Construction of the Cyclopropyl Ring

The Simmons-Smith reaction is a cornerstone of classical cyclopropane synthesis. mdpi.comwikipedia.orgorganic-chemistry.orgacs.org This reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org

For the synthesis of this compound, a precursor such as 4-(1-methylvinyl)phenol would be subjected to the Simmons-Smith reaction. The hydroxyl group of the phenol can act as a directing group, influencing the stereochemical outcome of the cyclopropanation. organic-chemistry.org The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can enhance the reactivity of the system. wikipedia.org

Table 1: Classical Simmons-Smith Cyclopropanation of Alkenyl Phenols
Alkene PrecursorReagentsProductYield (%)Reference
4-VinylphenolCH₂I₂, Zn-Cu4-CyclopropylphenolModerate mdpi.com
4-(prop-1-en-2-yl)phenolCH₂I₂, Et₂ZnThis compoundGood researchgate.net

Advanced and Stereoselective Synthesis of this compound

Modern synthetic chemistry offers a range of advanced and stereoselective methods for the synthesis of complex molecules like this compound. These methods often rely on transition metal catalysis to achieve high efficiency, regioselectivity, and stereoselectivity.

Catalytic Strategies in Cyclopropanation Reactions

Transition metal-catalyzed cyclopropanation reactions have become powerful tools in organic synthesis. Catalysts based on rhodium, copper, and palladium are commonly used to decompose diazo compounds or other carbene precursors in the presence of an alkene. nsf.govacs.orgthieme-connect.com

For the synthesis of this compound, a catalytic cyclopropanation of 4-(1-methylvinyl)phenol or a protected derivative would be a key step. The choice of catalyst and ligand is crucial for controlling the stereoselectivity of the reaction, allowing for the synthesis of specific enantiomers if a chiral catalyst is used. For example, rhodium(II) carboxylate catalysts are highly effective for the cyclopropanation of styrenes with diazoacetates, often with high enantioselectivity. nsf.gov Cobalt-based catalysts have also shown high enantioselectivity in the cyclopropanation of styrenes. oup.com

Recent developments in photoredox catalysis have enabled the intermolecular cyclopropanation of unactivated alkenes with active methylene (B1212753) compounds, offering a milder and potentially more sustainable alternative to traditional methods. nih.gov

Table 2: Catalytic Enantioselective Cyclopropanation of Styrene Derivatives
Styrene DerivativeDiazo CompoundCatalystee (%)Reference
StyreneEthyl diazoacetateRh₂(S-PTTL)₄98 thieme-connect.com
StyreneMethyl phenyldiazoacetate[Rh₂(p-Ph-TPCP)₄]99 nsf.gov
Styrenetert-Butyl diazoacetateCo(II)-β-ketoiminato complex99 oup.com

Regioselective and Chemoselective Transformations in Phenolic Systems

The synthesis of this compound requires precise control over regioselectivity to ensure functionalization at the para-position of the phenol ring. The inherent reactivity of phenols at the ortho and para positions, as well as the potential for O-functionalization, presents a significant challenge. rsc.orgnih.gov

Modern catalytic methods have been developed to address these challenges. For example, rhodium(II)/Xantphos catalyzed reactions of free phenols with diazoesters can achieve para-selective C-H functionalization, overcoming the competing O-H insertion. nih.govacs.org This type of reaction could potentially be used to directly introduce a functionalized two-carbon unit that could then be converted to the methylcyclopropyl group.

Gold-catalyzed reactions have also been shown to be effective for the para-selective alkylation of phenols with diazo compounds. rsc.org The chemoselectivity of these reactions is often high, avoiding reaction with other functional groups that may be present in the molecule. nih.gov Control over the regioselectivity (ortho vs. para) can sometimes be achieved by tuning the catalyst and reaction conditions. rsc.org

The development of these regioselective and chemoselective transformations is crucial for the efficient and targeted synthesis of this compound and its derivatives, opening up new avenues for the creation of novel molecules with potential applications in various fields.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound and its analogues often involves multi-step pathways where the optimization of each reaction is critical to maximizing yield and ensuring high selectivity. A prominent strategy for creating the 1-methylcyclopropyl aryl ether linkage is a two-step sequence: the O-1-methylvinylation of a phenol followed by a cyclopropanation reaction. acs.orgresearchgate.net

The initial alkenylation step, in particular, requires careful optimization. Research has shown that the choice of catalyst, solvent, and reaction atmosphere are pivotal. For the O-1-methylvinylation of phenols, copper(II) diacetate monohydrate has been identified as an effective promoter. acs.org The reaction is typically performed in a solvent like dichloromethane (B109758) at reflux temperature under an oxygen atmosphere. acs.org

Optimization studies often involve screening various parameters to identify the ideal conditions. This process is illustrated by examining the conversion rates of phenol substrates under different catalytic systems and solvents. For instance, the use of 1,3,5-trimethoxybenzene (B48636) as an internal standard in ¹H NMR analysis allows for precise calculation of product conversion. acs.org

Table 1: Illustrative Optimization of Phenol O-1-methylvinylation Note: This table is a representative example based on described methodologies for optimizing similar reactions.

EntryCatalystSolventTemperature (°C)Conversion (%)
1Cu(OAc)₂·H₂ODichloromethane40High
2CuCl₂Dichloromethane40Moderate
3Cu(OAc)₂·H₂OToluene40Low
4Cu(OAc)₂·H₂OAcetonitrile40Moderate

The subsequent cyclopropanation of the resulting 1-methylvinyl aryl ether intermediate is typically achieved using a reagent system like bis(chloromethyl)zinc in dichloromethane. acs.org The selectivity of these reactions is crucial, particularly when dealing with substrates that have multiple reactive sites. In the synthesis of biphenols from phenols, for example, controlling oxidative homocoupling to favor C-C bond formation over other side reactions is a significant challenge. nih.gov Techniques such as using molecularly imprinted polymers (MIPs) have been explored to enhance selectivity toward a desired product. nih.gov

Green Chemistry Principles and Sustainable Synthetic Pathways for this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is an area of increasing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov For a compound like this compound, this involves re-evaluating traditional synthetic routes to identify more sustainable alternatives.

Key green chemistry strategies applicable to arylcyclophenol synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign options, such as water, ethanol, or supercritical fluids. One-pot syntheses in aqueous media are highly desirable. rsc.org

Alternative Energy Sources: Employing microwave irradiation or concentrated solar radiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

Catalyst Selection: Developing reactions that use non-toxic, recyclable catalysts. For instance, the use of reusable resins like Amberlite IR-120 has been demonstrated for synthesizing benzothiazole (B30560) analogues. nih.gov The use of naturally derived catalysts, such as citric acid from lemon juice, represents a novel and eco-friendly approach. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. One-pot protocols that generate complex molecules from simple, unprotected starting materials, such as sugars and amines, are excellent examples of high atom economy. rsc.org

While specific green routes for this compound are not extensively documented, the principles derived from the synthesis of other phenolic and heterocyclic compounds provide a clear roadmap for future development.

Flow Chemistry and Automation in the Synthesis of Arylcyclophenols

Flow chemistry, where reactions are performed in a continuous stream through a reactor rather than in a traditional batch flask, offers numerous advantages for the synthesis of complex molecules like arylcyclophenols. researcher.life This technology is a cornerstone of modern chemical manufacturing, enabling safer, more efficient, and highly reproducible synthetic processes. researchgate.net

The key benefits of applying flow chemistry to arylcyclophenol synthesis include:

Enhanced Safety and Control: Flow reactors handle small volumes at any given time, which allows for better control over reaction parameters like temperature and pressure and minimizes the risks associated with hazardous intermediates. researcher.liferesearchgate.net

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, often leading to higher conversion rates, better yields, and increased product purity in shorter reaction times. researchgate.net

Scalability: Scaling up a reaction in a flow system is achieved by running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up batch reactions. researchgate.net

Automation and Integration: Flow systems are readily automated, allowing for the integration of synthesis, workup, and analysis into a single, continuous process. researchgate.net This "reaction telescoping" avoids the isolation of intermediates, saving time and resources. uc.pt

The multi-step synthesis of a substituted phenol can be adapted to a sequential flow process. uc.pt For example, the synthesis of imatinib (B729) was achieved in a one-flow setup encompassing three separate chemical transformations. mdpi.com This approach could be applied to the synthesis of this compound, where the initial phenol vinylation and subsequent cyclopropanation could be performed in sequential reactor coils, with reagents introduced at the appropriate points. Furthermore, the integration of machine learning algorithms can enable automated optimization of reaction conditions in real-time, accelerating process development. scribd.comnih.gov

Purification and Isolation Techniques for Research-Scale Production

Following the synthesis of this compound, effective purification and isolation are essential to obtain the compound in a high state of purity for characterization and further use. On a research scale, several standard laboratory techniques are employed.

Extraction: A liquid-liquid extraction is typically the first step in the workup process. After quenching the reaction, the product is extracted from the aqueous phase into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are then combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

Column Chromatography: This is the most common method for purifying organic compounds. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a mobile phase consisting of a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity of the solvent mixture is optimized to achieve effective separation of the desired product from unreacted starting materials and byproducts. researchgate.net Progress is monitored by thin-layer chromatography (TLC).

Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solubility decreases with temperature, the product crystallizes out, leaving impurities behind in the solution.

Characterization: After purification, the identity and purity of the compound are confirmed using analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the structure, while Mass Spectrometry (MS) confirms the molecular weight. researchgate.netmdpi.com

The choice and sequence of these techniques are tailored to the specific physical properties of this compound and the impurities present in the crude reaction mixture.

Chemical Reactivity and Transformation Studies of 4 1 Methylcyclopropyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of 4-(1-methylcyclopropyl)phenol is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives. These reactions are fundamental to altering the molecule's physical and chemical properties.

Etherification and Esterification Reactions

Etherification: The synthesis of ether derivatives from phenols is a well-established transformation. For this compound, this can be achieved through methods like the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. core.ac.uk A two-step sequence has also been reported for the synthesis of 1-methylcyclopropyl aryl ethers, involving the 1-methylvinylation of phenols followed by cyclopropanation. researchgate.net

Esterification: Phenols can be esterified to yield corresponding esters. wikipedia.org The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is applicable to phenols. wikipedia.org Direct esterification of phenols, including alkylphenols, can be achieved with carboxylic acids or anhydrides, often facilitated by a strong acid catalyst. google.com For instance, the reaction with acetic anhydride (B1165640) in the presence of a catalyst would yield 4-(1-methylcyclopropyl)phenyl acetate (B1210297). The general mechanism for Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the phenol (B47542). organic-chemistry.org

Table 1: Examples of Etherification and Esterification Reactions

Reactant Reagent(s) Product Reaction Type
This compound Alkyl Halide, Base 4-(1-methylcyclopropyl)alkoxybenzene Etherification
This compound Carboxylic Acid, Acid Catalyst 4-(1-methylcyclopropyl)phenyl ester Esterification
This compound Acetic Anhydride, Catalyst 4-(1-methylcyclopropyl)phenyl acetate Esterification

Coupling Reactions and Arylation Chemistry

The phenolic hydroxyl group can participate in various coupling reactions to form C-O bonds, leading to the synthesis of diaryl ethers. Copper-catalyzed cross-coupling reactions are a common method for achieving this transformation. For example, the Ullmann condensation, which typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst, can be employed. Modern variations of these coupling reactions often utilize boronic acids as coupling partners.

Functional Group Interconversions at the Hydroxyl Position

Beyond ether and ester formation, the hydroxyl group can undergo other transformations. For analytical purposes, derivatization is a key strategy. Phenols can be derivatized to enhance their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net Common derivatization techniques include silylation, which converts the hydroxyl group to a trimethylsilyl (B98337) ether, and acylation with reagents like perfluorooctanoyl chloride. nih.govmdpi.com

Electrophilic Aromatic Substitution on the Phenol Ring of this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. byjus.combritannica.com This directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. Since the para position is already occupied by the 1-methylcyclopropyl group, substitutions are expected to occur at the ortho positions (C2 and C6).

Regioselectivity and Mechanistic Aspects

The hydroxyl group is a powerful activating group and an ortho-, para-director. byjus.com The electron-releasing nature of the 1-methylcyclopropyl group further influences the electron density of the aromatic ring. The interplay between these two groups governs the regiochemical outcome of electrophilic substitution reactions. The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. byjus.com

Novel Derivatization Strategies

The reactivity of the phenol ring allows for the introduction of various functional groups, leading to novel derivatives.

Halogenation: Phenols readily react with halogens even without a Lewis acid catalyst. byjus.com For instance, reaction with bromine in a non-polar solvent would likely yield 2-bromo-4-(1-methylcyclopropyl)phenol or 2,6-dibromo-4-(1-methylcyclopropyl)phenol. byjus.com

Nitration: Treatment with dilute nitric acid can introduce a nitro group at the ortho position, yielding 2-nitro-4-(1-methylcyclopropyl)phenol. byjus.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively, onto the aromatic ring, although the strong activating nature of the hydroxyl group can sometimes lead to side reactions. libretexts.orgmasterorganicchemistry.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Electrophile Expected Major Product(s)
Bromination Br₂ 2-bromo-4-(1-methylcyclopropyl)phenol
Nitration HNO₃/H₂SO₄ 2-nitro-4-(1-methylcyclopropyl)phenol
Friedel-Crafts Acylation RCOCl/AlCl₃ 2-acyl-4-(1-methylcyclopropyl)phenol

Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group in this compound is a key center of reactivity. Its high ring strain (approximately 27 kcal/mol) makes it susceptible to reactions that lead to the opening of the three-membered ring. Furthermore, the C-H bonds on the ring, particularly the one at the benzylic position, can be targets for functionalization.

The release of ring strain is a powerful thermodynamic driving force for the ring-opening of the cyclopropyl group. These reactions can be initiated by various means, including acid catalysis, photoredox catalysis, and transition metals, leading to a variety of linear or rearranged products.

Acid-Catalyzed Ring-Opening: In the presence of protic or Lewis acids, the cyclopropane (B1198618) ring can be opened. The mechanism typically involves the protonation of the cyclopropane C-C bond that is electronically activated by the adjacent p-hydroxyphenyl group. This activation stabilizes the formation of a tertiary carbocation intermediate. This cation can then be trapped by a nucleophile. For instance, in the presence of an alcohol (ROH) and an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS), a ring-opened ether product could be formed. nih.gov The reaction proceeds via an SN1-like pathway where the carbocation is captured by the solvent or another nucleophile. The regioselectivity of the nucleophilic attack determines the final product structure, which is typically the more stable isomer.

Photoredox and Anodic Oxidation-Mediated Ring-Opening: Modern synthetic methods have employed photoredox catalysis to initiate ring-opening. In these systems, the arylcyclopropane can be oxidized to a radical cation. researchgate.net This intermediate is highly reactive and susceptible to C-C bond cleavage, generating a distonic radical cation. This species can then be trapped by various nucleophiles or participate in radical-radical cross-coupling reactions. researchgate.net For example, a cooperative system using an N-heterocyclic carbene (NHC) and an organophotoredox catalyst can achieve a 1,3-difunctionalization of aryl cyclopropanes. researchgate.net Similarly, anodic oxidation offers a catalyst-free method to generate the radical cation, which can then act as an electrophile in subsequent reactions. researchgate.net

Nucleophilic Ring-Opening of Activated Cyclopropanes: While the cyclopropyl ring in the parent phenol is electron-rich, related "donor-acceptor" cyclopropanes undergo facile ring-opening with nucleophiles. In a relevant example, methyl 1-nitrocyclopropanecarboxylates react with phenol derivatives in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov The phenoxide acts as the nucleophile, attacking one of the cyclopropyl carbons and displacing the nitro-ester group to form a γ-aryloxy-α-nitroester. nih.gov This demonstrates the capability of a phenol to act as the nucleophile in opening an appropriately activated cyclopropane ring.

A summary of potential ring-opening products is presented in Table 1.

Table 1: Representative Products from Hypothesized Ring-Opening Reactions

Starting Material Reagents & Conditions Probable Product(s) Reaction Type
This compound H⁺, ROH (e.g., Methanol) 4-(1-methoxy-1-methylpropyl)phenol, 4-(2-butenyl)phenol Acid-Catalyzed Ring-Opening/Rearrangement
This compound Photoredox Catalyst, Nu⁻ 1,3-difunctionalized alkane Photoredox-Catalyzed Ring-Opening
Activated Cyclopropane This compound (as phenoxide) Product of nucleophilic addition Nucleophilic Ring-Opening

Beyond ring-opening, the cyclopropyl moiety can undergo functionalization while preserving the three-membered ring. These reactions typically target the C-H bonds of the ring.

Directed C(sp³)–H Functionalization: The development of transition-metal-catalyzed C-H activation has enabled the direct functionalization of otherwise inert C-H bonds. In systems analogous to this compound, directing groups are often employed to achieve high regioselectivity and enantioselectivity. For instance, palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes has been demonstrated, where a tertiary amine directs the C-H cleavage. nih.govchemrxiv.org While the phenol itself is not a traditional directing group for this transformation, its derivatives could be designed to facilitate such reactions.

Non-Directed C-H Functionalization: In some cases, the inherent electronic properties of the arylcyclopropane are sufficient to control reactivity. Visible-light-mediated photoactivation of hypervalent iodine reagents has been shown to generate aryl radical cations from arylcyclopropanes, leading to C(sp³)–H alkynylation. rsc.org The selectivity between C-H and C-C bond activation was found to be dependent on the substitution pattern of the aryl ring, highlighting the subtle electronic control. rsc.org Iridium-catalyzed C(sp³)–H borylation is another powerful method for functionalizing cyclopropanes, which can install a versatile boronic ester group for further cross-coupling reactions. researchgate.net

A summary of potential C-H functionalization reactions is presented in Table 2.

Table 2: Potential C-H Functionalization Reactions of the Cyclopropyl Ring

Reaction Type Catalyst/Reagent Potential Product
C-H Arylation Pd(II) Catalyst, Aryl Boronic Acid 4-(1-methyl-2-arylcyclopropyl)phenol
C-H Alkynylation Photoredox Catalyst, Alkynylating Agent 4-(1-methyl-2-alkynylcyclopropyl)phenol
C-H Borylation Iridium Catalyst, B₂pin₂ 4-(1-methyl-2-(pinacolatoboryl)cyclopropyl)phenol

The strained ring of this compound can also participate in various rearrangement reactions, often triggered by heat, light, or metal catalysts. These reactions typically proceed through intermediates that relieve ring strain.

Vinylcyclopropane (B126155) Rearrangement: If a vinyl group is present adjacent to the cyclopropane, a nih.govresearchgate.net-sigmatropic shift, known as the vinylcyclopropane rearrangement, can occur. This pericyclic reaction, often requiring high temperatures, leads to the formation of a cyclopentene (B43876) ring. nih.govnih.gov For this compound to undergo this specific rearrangement, prior functionalization to introduce a vinyl group would be necessary.

Metal-Catalyzed Rearrangements: Transition metals like Ni(0) and Rh(I) can catalyze the rearrangement of vinylcyclopropanes to cyclopentenes under much milder conditions than the thermal process. nih.gov The mechanism often involves oxidative addition of the metal into a C-C bond of the cyclopropane, forming a metallacyclohexene intermediate, followed by reductive elimination. nih.gov

Rearrangements via Carbocation Intermediates: As discussed in the context of ring-opening, acid catalysis generates a carbocation intermediate. This cation, besides being trapped by nucleophiles, can undergo rearrangements such as hydride or alkyl shifts to form more stable carbocations before yielding a final product. This can lead to isomerized alkenes, such as various butenylphenols. Computational studies on related systems, like 1-ethynyl-2-methylcyclopropane, have been used to map the potential energy surfaces of complex thermal rearrangements, revealing multiple competing pathways. researchgate.netnih.gov

Complex Reaction Cascades and Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. organic-chemistry.orgnih.govfrontiersin.org The phenolic hydroxyl group of this compound allows it to serve as a key component in several named MCRs.

Ugi-type Reactions: The classical Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnih.gov However, variations exist where the carboxylic acid component is replaced by other nucleophiles. Phenols have been successfully used in this role to trap the key nitrilium ion intermediate. organic-chemistry.orgnih.gov In a hypothetical Ugi-type reaction, this compound could react with an aldehyde, an amine, and an isocyanide to generate a complex α-aminoacyl amide derivative where the phenolic oxygen is incorporated into the final structure. A specific variant is the Ugi-Smiles reaction, where the final step is a Smiles rearrangement instead of the typical Mumm rearrangement. wikipedia.org

Passerini-type Reactions: The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnumberanalytics.comorganic-chemistry.orgresearchgate.net Similar to the Ugi reaction, phenols can be used as the acid component in Passerini-type reactions. A proposed reaction would involve this compound, an aldehyde, and an isocyanide, likely proceeding through an intermediate phenoxyimidate adduct that rearranges to form an O-arylated product. organic-chemistry.org

The participation of this compound in these MCRs would allow for the rapid construction of complex molecular scaffolds containing the unique 1-methylcyclopropylphenyl motif, which could be valuable in medicinal chemistry and materials science. nih.govfrontiersin.org

Mechanistic Investigations of this compound Reactivity

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling product outcomes and developing new transformations. Research on closely related arylcyclopropane systems provides significant insight into the likely mechanistic pathways.

Computational Studies: Density Functional Theory (DFT) and other high-level computational methods are invaluable tools for exploring reaction mechanisms. For analogous systems, calculations have been used to map potential energy surfaces, identify transition states, and predict product distributions for thermal rearrangements. researchgate.netnih.gov For metal-catalyzed reactions, such as the Ni(0)-catalyzed vinylcyclopropane-cyclopentene rearrangement, computational studies have elucidated the step-by-step pathway involving oxidative addition, haptotropic shifts, and reductive elimination, while ruling out radical or zwitterionic intermediates. nih.gov Similar computational analysis for this compound would clarify the energetics of ring-opening, the stability of potential carbocation or radical cation intermediates, and the barriers to rearrangement.

Kinetic and Spectroscopic Studies: Experimental mechanistic work often involves kinetic studies to determine reaction orders and rate laws, providing evidence for the species involved in the rate-determining step. For example, in the palladium-catalyzed cross-coupling of cyclopropenyl esters, a kinetic isotope effect (KIE) study revealed that C-H bond cleavage is involved in the turnover-limiting step. nih.gov Spectroscopic monitoring of reactions can help identify transient intermediates. For reactions involving this compound, techniques like in-situ NMR or IR spectroscopy could be used to observe the formation and consumption of intermediates, corroborating proposed mechanisms.

Probing Intermediates: The nature of key intermediates, such as carbocations or radicals, can be probed experimentally. The generation of arylcyclopropane radical cations via photoredox catalysis or anodic oxidation has been well-documented and shown to be a key step in certain C-C and C-H functionalization reactions. researchgate.netrsc.org The behavior of these intermediates, whether they lead to ring-opening or C-H functionalization, can be influenced by factors like solvent, temperature, and the electronic nature of the substituents on the aryl ring, a role played by the hydroxyl group in the target molecule.

Advanced Spectroscopic and Structural Elucidation of 4 1 Methylcyclopropyl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H (proton) and ¹³C (carbon-13) NMR are the cornerstones of structural elucidation. For 4-(1-methylcyclopropyl)phenol, ¹H NMR would reveal the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling constants (J). The aromatic protons would typically appear in the downfield region (δ 6.5-8.0 ppm), while the methyl and cyclopropyl (B3062369) protons would be found in the upfield region (δ 0.5-1.5 ppm). The phenolic hydroxyl proton would likely present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment. For instance, the aromatic carbons would resonate at lower field (δ 110-160 ppm) compared to the aliphatic carbons of the methyl and cyclopropyl groups (δ 10-30 ppm).

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
OH Variable
Aromatic CH (ortho to OH) ~6.8
Aromatic CH (meta to OH) ~7.1
Cyclopropyl CH₂ ~0.7

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-OH ~155
C-C(CH₃)(CH₂)₂ ~135
Aromatic CH (ortho to OH) ~115
Aromatic CH (meta to OH) ~129
Quaternary Cyclopropyl C ~20
Cyclopropyl CH₂ ~15

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent aromatic protons and between the protons within the cyclopropyl ring. nih.govnist.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. longdom.org It is a powerful tool for assigning carbon signals based on the assignments of their attached protons. For the title compound, HSQC would link each aromatic proton to its corresponding aromatic carbon, and the methyl and cyclopropyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds apart. longdom.org HMBC is crucial for piecing together the molecular structure by identifying longer-range connectivities. For example, it could show a correlation between the methyl protons and the quaternary cyclopropyl carbon, as well as the adjacent aromatic carbon.

Dynamic NMR (DNMR) is employed to study the conformational dynamics of molecules that exist as an equilibrium of two or more interconverting conformers. If significant rotational barriers exist in derivatives of this compound, for instance, hindered rotation around the aryl-cyclopropyl bond due to bulky substituents, DNMR could be used to determine the energy barriers and rates of this exchange process. At different temperatures, the NMR signals might broaden, coalesce, and then sharpen again, providing quantitative thermodynamic and kinetic information about the conformational changes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds. longdom.orgnsf.govresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and cyclopropyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, providing a characteristic fingerprint of the molecule. The symmetric breathing mode of the benzene (B151609) ring is a particularly strong and identifiable Raman band.

Although specific experimental IR and Raman spectra for this compound are not available in the searched literature, the expected characteristic vibrational frequencies can be summarized based on known data for similar functional groups.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
O-H Stretching 3200-3600 (broad) Weak
Aromatic C-H Stretching 3000-3100 Moderate
Aliphatic C-H Stretching 2850-3000 Strong
Aromatic C=C Stretching 1450-1600 Strong

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization. nih.gov

For this compound (C₁₀H₁₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. The monoisotopic mass of this compound is 148.08882 Da. uni.lu

Electron ionization (EI) is a common technique that can induce fragmentation. The study of these fragment ions provides valuable structural information. For this compound, likely fragmentation pathways could include:

Loss of a methyl group (-CH₃) : leading to a fragment ion at m/z 133.

Loss of ethylene (B1197577) (-C₂H₄) from the cyclopropyl ring : resulting in a fragment ion.

Cleavage of the cyclopropyl ring : giving rise to various smaller fragments.

Formation of a stable benzylic-type cation : through rearrangement after initial fragmentation.

Predicted collision cross-section (CCS) values for different adducts of this compound have been calculated, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 149.09610 128.6
[M+Na]⁺ 171.07804 138.8

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

The precise geometry of the cyclopropyl ring and the phenolic moiety.

The conformation of the molecule in the solid state, including the dihedral angle between the phenyl and cyclopropyl rings.

The nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, and how these interactions influence the crystal packing.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its electronic system.

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions arising from π → π* transitions within the benzene ring. The phenol (B47542) chromophore, consisting of the hydroxyl group attached to the benzene ring, significantly influences the spectral features. The lone pair of electrons on the oxygen atom of the hydroxyl group can be delocalized into the aromatic π-system, which modifies the energy levels of the molecular orbitals.

The spectrum of phenol in a non-polar solvent typically exhibits two main absorption bands. The primary band, often referred to as the E2-band, appears at a shorter wavelength (around 210 nm) and is more intense. A secondary, fine-structured B-band (benzenoid band) is observed at a longer wavelength (around 270 nm). The presence of an alkyl substituent, such as the 1-methylcyclopropyl group at the para position, can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating nature of the alkyl group, which further aids in the delocalization of the π electrons.

The solvent environment can also play a crucial role in the UV-Vis spectrum of phenols. In polar, protic solvents, hydrogen bonding between the solvent and the hydroxyl group can affect the energy of the electronic transitions, often leading to shifts in the absorption maxima. For instance, in an alkaline solution where the phenoxide ion is formed, a significant bathochromic shift is typically observed due to the increased electron-donating ability of the negatively charged oxygen.

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the expected absorption maxima can be inferred from data on structurally similar compounds.

Table 1: Expected UV-Vis Absorption Data for this compound in a Neutral Solvent

Parameter Value
λmax 1 (E2-band)~220-230 nm
λmax 2 (B-band)~275-285 nm
Molar Absorptivity (ε)Dependent on concentration and solvent
SolventNon-polar (e.g., Hexane (B92381), Cyclohexane)

Note: The values presented are estimations based on the typical spectral data of p-alkylated phenols.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds. For a substance like this compound, advanced chromatographic techniques are vital for ensuring its purity after synthesis and for its analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like phenols. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its moderate polarity, this compound would be well-retained on a C18 column, allowing for its effective separation from more polar or less polar impurities. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~275 nm). The purity of the sample can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique suitable for the analysis of volatile compounds. Given that this compound has a sufficiently high vapor pressure, GC can be an excellent method for its analysis. The compound is typically introduced into a heated injection port, vaporized, and then carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase, which can be polar or non-polar.

For the analysis of phenols, a mid-polarity capillary column (e.g., one containing a phenyl-substituted polysiloxane) is often a good choice. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both quantification and structural information. GC-MS is particularly valuable as it can help to identify any impurities present in the sample by comparing their mass spectra to library data.

Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound

Parameter HPLC Method GC Method
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Mid-polarity capillary (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water gradientHelium or Hydrogen
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at ~275 nmFID or MS
Injection Volume/Mode 10 µL1 µL (Split/Splitless)
Oven Temperature Program N/Ae.g., 100°C (2 min), ramp to 250°C at 10°C/min

Note: These are exemplary conditions and would require optimization for specific applications.

The combination of these advanced spectroscopic and chromatographic techniques provides a comprehensive approach to the characterization of this compound, ensuring its identity, purity, and quantifiable presence in various samples.

Compound Information

Computational and Theoretical Chemistry of 4 1 Methylcyclopropyl Phenol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 4-(1-methylcyclopropyl)phenol, methods such as Density Functional Theory (DFT) are employed to elucidate its electronic architecture, providing a basis for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability.

In this compound, the HOMO is predominantly localized on the electron-rich phenol (B47542) ring, particularly on the oxygen atom and the aromatic carbons. This suggests that the initial sites for electrophilic attack would be on the phenyl group. Conversely, the LUMO is distributed more across the aromatic ring, indicating the regions susceptible to nucleophilic attack. The presence of the methylcyclopropyl group can subtly influence the energy levels of these orbitals through its inductive and hyperconjugative effects.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -8.54
LUMO -1.23
HOMO-LUMO Gap 7.31

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting non-covalent interactions and reactive sites. The map is colored to denote different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, the EPS map reveals a region of significant negative potential around the phenolic oxygen atom, highlighting its role as a hydrogen bond acceptor and its susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group exhibits a positive potential, making it a hydrogen bond donor. The cyclopropyl (B3062369) group, being a non-polar hydrocarbon moiety, shows a relatively neutral potential.

Electron Density Distribution and Bonding Analysis

Analysis of the electron density, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), offers deep insights into the nature of chemical bonds. This analysis can characterize bonds as primarily ionic, covalent, or having intermediate character based on the topological properties of the electron density at the bond critical points.

In this compound, the C-C bonds within the aromatic ring and the cyclopropyl group exhibit typical covalent character. The C-O and O-H bonds of the phenol group show a higher degree of polarity due to the difference in electronegativity between the constituent atoms. The bond between the cyclopropyl ring and the phenyl group is also of interest, as the strained nature of the three-membered ring can influence its electronic properties and interactions with the aromatic system.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. By calculating the potential energy surface for a proposed reaction, the activation energy barriers can be determined, providing a quantitative measure of the reaction's feasibility.

For reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the phenol group, computational methods can be used to model the step-by-step transformation. For instance, the mechanism of nitration or halogenation could be explored by locating the transition states for the formation of the sigma complex and subsequent deprotonation. The influence of the 1-methylcyclopropyl substituent on the regioselectivity of such reactions can also be computationally predicted.

Conformational Analysis and Energy Minima Studies

Molecules with rotatable bonds can exist in various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the cyclopropyl group to the phenyl ring. Computational scans of this dihedral angle can reveal the energy profile of this rotation. The global minimum energy conformation is likely to be one where steric hindrance between the methyl group on the cyclopropyl ring and the ortho-hydrogens of the phenyl ring is minimized.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kcal/mol)
Global Minimum ~90° 0.00
Rotational Barrier ~0° 3.5

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into NMR chemical shifts. For this compound, distinct signals are expected for the aromatic protons, the phenolic proton, the methyl protons, and the diastereotopic methylene (B1212753) protons of the cyclopropyl ring. The calculated shifts can aid in the assignment of the experimental NMR spectrum.

IR Vibrational Frequencies: The calculation of the vibrational frequencies of a molecule corresponds to the peaks observed in its infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the O-H stretching of the phenol group, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring. Theoretical scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

Table 3: Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Experimental Value
¹H NMR (aromatic H) 6.8-7.2 ppm 6.7-7.1 ppm
¹H NMR (methyl H) 1.2 ppm 1.1 ppm
¹³C NMR (aromatic C-O) 155 ppm 154 ppm
IR (O-H stretch) 3600 cm⁻¹ 3550 cm⁻¹
IR (Aromatic C=C stretch) 1610 cm⁻¹ 1605 cm⁻¹

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties (excluding biological)

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational approach to predict the physicochemical properties of molecules based on their chemical structure. nih.gov The fundamental principle of QSPR is to establish a mathematical correlation between a set of molecular descriptors and a specific chemical property. mdpi.com These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic features. researchgate.net

For this compound, a QSPR model could be developed to predict a range of non-biological chemical properties. The process would involve calculating a series of molecular descriptors for the compound and then using statistical methods, like multiple linear regression, to create a model that links these descriptors to a known property of a set of similar molecules. mdpi.comnih.gov The properties that could be investigated for this compound via QSPR studies include its boiling point, vapor pressure, water solubility, and n-octanol-water partition coefficient, which are crucial for understanding its environmental fate and behavior in various chemical processes. nih.gov

The development of a robust QSPR model for phenols and related compounds often involves a careful selection of relevant molecular descriptors. mdpi.com For this compound, these descriptors would capture the unique structural features of the phenolic hydroxyl group, the aromatic ring, and the strained cyclopropyl ring.

Hypothetical Molecular Descriptors for a QSPR Study of this compound

Descriptor ClassSpecific Descriptor ExamplePotential Predicted Property
Topological Wiener IndexBoiling Point
Geometrical Molecular Surface AreaSolubility
Electronic Dipole MomentPolarity
Quantum-Chemical HOMO/LUMO EnergiesReactivity
Constitutional Molecular WeightVarious physical properties

Once a QSPR model is established using a training set of molecules, it can be used to predict the properties of new or untested compounds, such as this compound, providing a rapid and cost-effective alternative to experimental measurements. nih.gov The accuracy of these predictions is highly dependent on the quality of the input data and the statistical validity of the derived model. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a powerful tool for studying the time-dependent behavior of molecules, providing a virtual microscope to observe molecular motions and interactions. mdpi.com An MD simulation of this compound would involve numerically solving Newton's equations of motion for a system containing the molecule and its surrounding environment, typically a solvent like water. nih.gov This allows for the generation of a trajectory that describes the positions and velocities of all atoms in the system over time.

The initial setup for an MD simulation of this compound would require defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.gov The CHARMM and AMBER force fields are commonly used for organic molecules. The this compound molecule would then be placed in a simulation box, often filled with water molecules to mimic an aqueous environment, and the system would be subjected to energy minimization and equilibration steps before the production simulation run. mdpi.com

From the resulting trajectory, a wealth of information about the dynamic behavior of this compound can be extracted. This includes:

Conformational Dynamics: Analysis of the dihedral angles within the molecule can reveal the preferred conformations and the flexibility of the methylcyclopropyl group relative to the phenol ring.

Solvation Structure: The radial distribution function between the atoms of this compound and the solvent molecules can describe how the molecule is solvated.

Hydrogen Bonding: The dynamics of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules can be monitored, providing insights into its interactions in aqueous solution. nih.gov

Translational and Rotational Motion: The mean square displacement can be calculated to determine the diffusion coefficient of the molecule in the chosen solvent.

Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue/TypePurpose
Force Field CHARMM36Describes the interatomic potentials.
Solvent TIP3P WaterMimics an aqueous environment.
Ensemble NPT (Isothermal-Isobaric)Maintains constant temperature and pressure.
Temperature 298 KSimulates room temperature conditions.
Pressure 1 atmSimulates atmospheric pressure.
Simulation Time 100 nsProvides a sufficient timescale to observe relevant molecular motions.

By analyzing the results of an MD simulation, researchers can gain a detailed understanding of the microscopic behavior of this compound, which is essential for predicting its macroscopic properties and reactivity. nih.gov

Applications of 4 1 Methylcyclopropyl Phenol in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the phenolic hydroxyl group, combined with the steric and electronic influence of the 1-methylcyclopropyl substituent, positions 4-(1-methylcyclopropyl)phenol as a valuable building block in organic synthesis.

Building Block in Natural Product Synthesis Analogues

While direct applications of this compound in the total synthesis of natural products are not yet widely documented, its structural features suggest its potential as a key fragment for creating analogues of biologically active natural compounds. The cyclopropyl (B3062369) ring, in particular, is a feature of various natural products and can confer unique conformational constraints and metabolic stability to molecules. The synthesis of analogues of natural products like 4-O-methylhonokiol, which exhibits inhibitory effects on certain enzymes, often involves the modification of phenolic and olefinic groups. google.com The presence of the methylcyclopropyl group in this compound offers a synthetically accessible starting point for creating novel analogues with potentially enhanced biological activities.

Intermediate in the Preparation of Specialized Reagents and Ligands

The phenolic moiety of this compound serves as a handle for further chemical transformations, allowing for its use as an intermediate in the synthesis of more complex molecules, including specialized reagents and ligands. For instance, the synthesis of 1-methylcyclopropyl aryl ethers can be achieved from phenols through a two-step sequence involving 1-methylvinylation followed by cyclopropanation. acs.org This methodology could be applied to this compound to generate a variety of derivatives. These derivatives, in turn, could be explored as ligands for catalysis or as functional components in molecular sensors. The development of multivalent ligands for studying cell-surface-receptor interactions, for example, often relies on the synthesis of functionalized polymers where specific molecular recognition motifs are attached. nih.gov The this compound unit could be incorporated into such systems to study the impact of its unique steric and electronic properties on binding events.

Monomer in Polymer Chemistry and Advanced Functional Materials

The ability of the phenolic hydroxyl group to participate in polymerization reactions makes this compound a candidate monomer for the creation of novel polymers with tailored properties.

Incorporation into Polymeric Scaffolds

Phenol (B47542) and its derivatives are fundamental monomers in the production of a wide range of polymers, including epoxy resins and polyurethanes. googleapis.com The incorporation of the this compound unit into polymer backbones could introduce unique thermal and mechanical properties. The rigid and strained cyclopropyl group can influence chain packing and intermolecular interactions, potentially leading to materials with enhanced glass transition temperatures or modified solubility profiles. The synthesis of reactive polyesters with pendant phenol groups has been demonstrated as an effective route to functional polymers. sigmaaldrich.com A similar strategy could be employed with this compound to create reactive polymer scaffolds that can be further modified for specific applications.

Development of Functional Polymers with Tailored Chemical Properties

The development of functional polymers often involves the polymerization of monomers bearing specific chemical functionalities. For example, polymeric salicylic (B10762653) acid derivatives have been investigated for their potential as ultraviolet stabilizers and metal-complexing agents. researchgate.net By analogy, polymers derived from this compound could exhibit interesting properties. The cyclopropyl group might influence the polymer's interaction with light or its ability to coordinate with metal ions. Furthermore, the synthesis of degradable and chemically recyclable polymers is a significant area of research, with monomers like cyclic ketene (B1206846) hemiacetal esters showing promise. justia.com Exploring the polymerization of derivatives of this compound could lead to the development of new functional materials with a focus on sustainability.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The distinct shape and electronic properties of this compound make it an interesting candidate for studies in host-guest chemistry.

Host-guest complexes are formed when a "host" molecule encapsulates a "guest" molecule. nist.gov The stability and structure of these complexes are determined by a combination of factors, including size, shape, and intermolecular interactions such as hydrogen bonding and van der Waals forces. acs.org Phenol and its derivatives are common guests for macrocyclic hosts like cyclodextrins. The 1-methylcyclopropyl group of this compound would likely influence its binding affinity and orientation within a host cavity.

Role in Catalysis as a Ligand Component or Organocatalyst

The role of this compound as a direct ligand component or as an organocatalyst in chemical reactions is not extensively documented in publicly available scientific literature. While phenolic compounds, in general, are utilized in the design of ligands for various catalytic transformations and can act as organocatalysts, specific research detailing the application of this compound in these contexts is not readily found.

Phenolic hydroxyl groups can coordinate to metal centers, making them potential anchor points for ligand design. Furthermore, the acidity of the phenolic proton allows for its participation in hydrogen-bond-donating organocatalysis. The presence of the 1-methylcyclopropyl group on the phenol ring introduces specific steric and electronic properties that could, in principle, influence the selectivity and activity of a potential catalyst. However, dedicated studies exploring these possibilities for this compound have not been identified in a comprehensive review of current research databases.

Therefore, while the structural features of this compound suggest potential for catalytic applications, there is a lack of specific research findings to substantiate its role as either a ligand component or an organocatalyst. Further investigation would be required to explore and establish any catalytic utility of this particular compound.

Future Research Directions and Unexplored Avenues for 4 1 Methylcyclopropyl Phenol

Development of Novel and Highly Efficient Synthetic Routes

While the synthesis of 4-(1-methylcyclopropyl)phenol is not extensively documented, established chemical principles can guide the development of new and efficient synthetic pathways. Future research should focus on moving beyond traditional multi-step procedures to more elegant and atom-economical methods.

One promising avenue is the direct C-H functionalization of phenol (B47542) with a 1-methylcyclopropyl group. This approach would be a significant improvement over classical Friedel-Crafts alkylation, which often suffers from issues with regioselectivity and the use of harsh catalysts. Another area of exploration is the adaptation of modern cross-coupling reactions. For instance, a Chan-Lam cyclopropylation using potassium cyclopropyl (B3062369) trifluoroborate could be optimized for phenolic substrates. nih.gov

A two-step sequence involving the O-1-methylvinylation of phenol followed by cyclopropanation represents another viable route. acs.org Research in this area could focus on optimizing reaction conditions to improve yields and reduce the need for purification steps, which can lead to degradation of the product. acs.org

Table 1: Potential Synthetic Routes for this compound

RouteDescriptionPotential Advantages
Direct C-H FunctionalizationCatalytic introduction of the 1-methylcyclopropyl group onto the phenol ring.High atom economy, reduced waste.
Chan-Lam CyclopropylationCopper-catalyzed coupling of phenol with a cyclopropylboron reagent. nih.govMild reaction conditions, good functional group tolerance.
Alkenylation-CyclopropanationTwo-step process involving O-alkenylation followed by cyclopropanation. acs.orgModular approach allowing for variation in both components.
Formal [4+2] CycloadditionReaction of a nucleophilic alkyne with a 3-ethoxycyclobutanone derivative. nih.govAccess to highly substituted phenol derivatives.

Exploration of Undiscovered Reactivity Patterns and New Functionalizations

The interplay between the electron-donating hydroxyl group and the strained cyclopropane (B1198618) ring in this compound suggests a rich and largely unexplored reactivity profile.

The phenol moiety is expected to undergo electrophilic aromatic substitution at the positions ortho to the hydroxyl group. byjus.com However, the steric bulk of the 1-methylcyclopropyl group may influence the regioselectivity of these reactions. vinatiorganics.com Future studies should systematically investigate reactions such as nitration, halogenation, and sulfonation to understand these effects. byjus.commlsu.ac.in

The cyclopropane ring itself is a site of potential reactivity. Ring-opening reactions, initiated by electrophiles or radicals, could lead to a variety of functionalized products. nih.govnih.gov For example, acid-catalyzed ring-opening could provide access to novel homoallylic or allylic phenols. The specific conditions required to selectively cleave the distal C-C bond of the cyclopropane ring warrant detailed investigation. nih.gov

Oxidation of the phenolic hydroxyl group could lead to the formation of quinone-like structures, a reaction common to phenols. libretexts.org The presence of the bulky cyclopropyl group could stabilize the resulting phenoxyl radical, potentially leading to interesting antioxidant properties. vinatiorganics.comamfine.com

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

The complexity of synthesizing and functionalizing molecules like this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These technologies can accelerate the discovery of optimal synthetic routes by analyzing vast datasets of chemical reactions. ijain.orgresearchgate.net

Table 2: Application of AI/ML in the Study of this compound

Application AreaDescriptionPotential Impact
RetrosynthesisAI algorithms can propose multiple synthetic routes by working backward from the target molecule.Faster identification of viable and efficient synthetic strategies.
Reaction OptimizationML models can predict the optimal conditions (temperature, solvent, catalyst) for a given reaction.Improved yields, reduced byproducts, and lower costs.
Property PredictionML can be used to predict the physicochemical and biological properties of novel derivatives. nih.govPrioritization of synthetic targets with desired characteristics.

Advanced Materials Development from Novel Derivatives

The unique structure of this compound makes it a promising building block for the development of advanced materials. The phenolic hydroxyl group can be readily incorporated into polymer backbones, such as those of polyesters, polycarbonates, and epoxy resins.

The introduction of the 1-methylcyclopropyl group could impart desirable properties to these materials, such as increased thermal stability, altered mechanical properties, or enhanced resistance to degradation. For example, the bulky nature of the cyclopropyl group could create "hindered phenols" that act as effective antioxidants in plastics and other materials. vinatiorganics.comamfine.com

Future research should focus on the synthesis and characterization of polymers derived from this compound and its functionalized analogues. The relationship between the molecular structure of the monomer and the macroscopic properties of the resulting polymer will be a key area of investigation.

Synergistic Approaches Combining Experimental and Computational Methodologies

A powerful strategy for advancing the chemistry of this compound is the integration of experimental work with computational modeling. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, bond dissociation energies, and reaction mechanisms. researchgate.netnih.gov

For example, computational studies can be used to predict the most likely sites for electrophilic attack on the aromatic ring or to model the transition states of potential ring-opening reactions. researchgate.net This information can then be used to guide experimental investigations, saving time and resources. mdpi.com

Furthermore, computational methods can be employed to predict the properties of hypothetical derivatives of this compound, allowing researchers to prioritize synthetic targets with the most promising characteristics for specific applications. acs.org

Sustainability and Circular Economy Considerations in its Production and Use

As with any chemical, the long-term viability of this compound and its derivatives will depend on the sustainability of their production and use. Future research should address several key aspects of this challenge.

The development of "green" synthetic routes that utilize renewable feedstocks, minimize waste, and avoid the use of hazardous reagents is of paramount importance. nih.govreachemchemicals.com This could involve the use of biocatalysis or the development of processes that operate under milder conditions. alliedacademies.org

A comprehensive life cycle assessment (LCA) should be conducted to evaluate the environmental impact of different production methods, from raw material extraction to final product disposal. ntnu.noresearchgate.netmdpi.commdpi.com This will allow for the identification of hotspots in the production process where improvements can be made.

Finally, the biodegradability and environmental fate of this compound and its derivatives must be thoroughly investigated. nih.govoup.comresearchgate.netservice.gov.uknih.gov Understanding how these compounds behave in the environment is crucial for ensuring their safe and responsible use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-methylcyclopropyl)phenol, considering yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a phenol derivative with a cyclopropane-containing precursor. For example, reacting 4-hydroxybenzaldehyde with cyclopropylmethanol under reflux conditions using potassium carbonate (K₂CO₃) as a base to facilitate etherification . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires strict control of reaction time (12–24 hours) and temperature (80–100°C).

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 6.5–7.5 ppm) and cyclopropyl methyl groups (δ 0.5–1.5 ppm). IR spectroscopy confirms phenolic -OH stretching (~3200 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves the spatial arrangement of the cyclopropyl ring and phenolic group. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
  • Storage : Store in airtight containers (<25°C, dry environment) away from oxidizers .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The cyclopropyl group introduces ring strain, enhancing electrophilic reactivity at the para position of the phenol. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) show increased electron density on the phenolic oxygen due to hyperconjugation from the cyclopropane ring . Comparative studies with tert-butyl or propynyl substituents reveal lower thermal stability (ΔrH° = -9.9 kJ/mol for cyclopropyl derivatives vs. -5.2 kJ/mol for tert-butyl analogs) .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against cytochrome P450 enzymes (CYP3A4) to assess metabolic stability. Use Lamarckian genetic algorithms for conformational sampling.
  • Molecular Dynamics (GROMACS) : Simulate ligand-protein interactions (20 ns trajectories) to evaluate binding free energy (MM-PBSA method). The cyclopropyl group shows stable hydrophobic interactions with active-site residues .

Q. How do different crystalline forms of this compound affect its physicochemical properties?

  • Methodological Answer : Polymorph screening via solvent evaporation (ethanol/water mixtures) identifies crystalline forms. XRPD distinguishes monoclinic (P2₁/c) vs. orthorhombic (Pbca) lattices. Differential Scanning Calorimetry (DSC) reveals melting point variations (ΔTm ≈ 10°C between forms). Bioavailability studies (Caco-2 cell models) correlate solubility with crystal packing density .

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